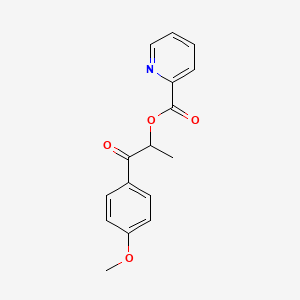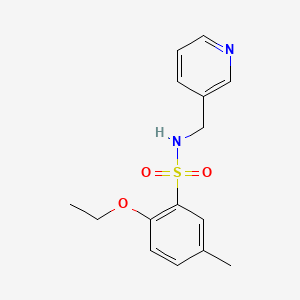![molecular formula C9H11Br2NO2S B603148 [(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine CAS No. 1246821-09-9](/img/structure/B603148.png)
[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine is an organic compound characterized by the presence of bromine, methyl, and sulfonyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine typically involves the bromination of 5-methylphenylsulfonyl dimethylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include sulfides and thiols.
Applications De Recherche Scientifique
[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and sulfonyl group play crucial roles in binding to active sites and modulating biological activities. The compound may inhibit or activate specific pathways, leading to desired biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2,4-Dichloro-5-methylphenyl)sulfonyl]dimethylamine
- [(2,4-Difluoro-5-methylphenyl)sulfonyl]dimethylamine
- [(2,4-Diiodo-5-methylphenyl)sulfonyl]dimethylamine
Uniqueness
[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine is unique due to the presence of bromine atoms, which impart distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s ability to participate in substitution reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1246821-09-9 |
|---|---|
Formule moléculaire |
C9H11Br2NO2S |
Poids moléculaire |
357.06g/mol |
Nom IUPAC |
2,4-dibromo-N,N,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Br2NO2S/c1-6-4-9(8(11)5-7(6)10)15(13,14)12(2)3/h4-5H,1-3H3 |
Clé InChI |
RPBSNIQNLLDZFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603070.png)
amine](/img/structure/B603071.png)
amine](/img/structure/B603072.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B603073.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B603074.png)

amine](/img/structure/B603077.png)
![Bis(2-hydroxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine](/img/structure/B603081.png)
![Bis(2-hydroxyethyl){[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B603082.png)
![Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine](/img/structure/B603085.png)
![Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine](/img/structure/B603086.png)
![Bis(2-hydroxyethyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B603087.png)
![Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B603088.png)
